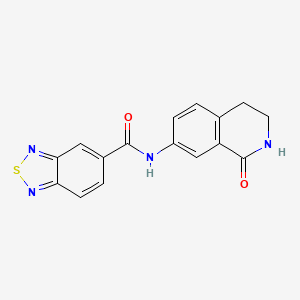

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide

Beschreibung

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide is a synthetic small molecule characterized by a benzothiadiazole core linked to a tetrahydroisoquinolinone moiety via a carboxamide bond. This compound has garnered interest in medicinal chemistry due to its structural hybridity, which combines the electron-deficient benzothiadiazole system (known for photophysical and bioactive properties) with the tetrahydroisoquinolinone scaffold (a privileged structure in kinase inhibition and CNS-targeting therapeutics).

Eigenschaften

IUPAC Name |

N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N4O2S/c21-15(10-2-4-13-14(7-10)20-23-19-13)18-11-3-1-9-5-6-17-16(22)12(9)8-11/h1-4,7-8H,5-6H2,(H,17,22)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBSKRXQDMCOULI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=CC4=NSN=C4C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the isoquinoline derivative, followed by the introduction of the benzothiadiazole moiety. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency, often incorporating advanced purification techniques such as chromatography and crystallization to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Wirkmechanismus

The mechanism of action of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Limitations

- G703-0016: Demonstrated moderate logD (3.35) and low aqueous solubility (logSw = -3.75), typical of lipophilic benzothiadiazole derivatives. Its fluorophenyl group enhances metabolic stability compared to non-fluorinated analogs .

- Main Compound: No direct experimental data is available. Computational modeling (e.g., QSAR) predicts reduced passive diffusion but improved target engagement in polar binding pockets due to its hydrogen-bonding motifs.

Biologische Aktivität

N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,1,3-benzothiadiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Tetrahydroisoquinoline moiety : Known for various pharmacological properties.

- Benzothiadiazole ring : Associated with antimicrobial and anticancer activities.

- Carboxamide functional group : Enhances solubility and bioactivity.

Research indicates that this compound acts primarily through the modulation of specific biological pathways:

- Receptor Modulation : It has been identified as a modulator of the N-formyl peptide receptor-like 1 (FPRL-1). This receptor is crucial in inflammatory responses and leukocyte trafficking, making it a target for anti-inflammatory therapies .

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various bacterial and fungal strains. Its structure allows it to interact effectively with microbial membranes .

- Cytotoxic Effects : Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against several pathogens. The Minimum Inhibitory Concentration (MIC) values indicate potent activity:

| Pathogen Type | MIC (μmol/mL) | MBC (μmol/mL) |

|---|---|---|

| Gram-positive Bacteria | 10.7 - 21.4 | 21.4 - 40.2 |

| Fungi | Varies | Varies |

The best activities were noted against specific strains, highlighting its potential as a broad-spectrum antimicrobial agent .

Anticancer Potential

In vitro studies have demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.0 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 12.5 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead for developing new anticancer therapies .

Case Studies

A notable study investigated the effects of this compound on human monocytes. Results indicated that treatment with the compound led to a significant reduction in inflammatory cytokine production, suggesting its potential application in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.